molecular formula C7H8ClN3O2 B1460692 2-Chloro-N-(4-methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-acetamide CAS No. 341010-69-3

2-Chloro-N-(4-methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-acetamide

Cat. No.: B1460692
CAS No.: 341010-69-3
M. Wt: 201.61 g/mol
InChI Key: ZZJVPSQTJAYSOY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing both pyrimidine and acetamide functional groups. The compound's molecular formula is established as C₇H₈ClN₃O₂, indicating the presence of seven carbon atoms, eight hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms within the molecular structure. The PubChem Compound Identifier for this substance is CID 135511505, providing a unique database reference for chemical information systems and research applications.

The systematic name reflects the compound's structural complexity, beginning with the 2-chloro substitution on the acetamide portion, followed by the connection to the N-position of the substituted pyrimidine ring. The pyrimidine component features a 4-methyl substituent and a 6-oxo functionality, creating a dihydropyrimidine system that significantly influences the compound's chemical behavior and physical properties. This nomenclature system ensures precise identification and communication within the scientific community, particularly when discussing synthetic pathways, analytical results, and comparative studies with related structures.

The related compound 2-chloro-N-pyrimidin-2-yl-acetamide, with Chemical Abstracts Service number 52687-97-5, shares structural similarities but lacks the methyl and oxo substitutions present in the target compound. This comparison highlights the importance of precise nomenclature in distinguishing between closely related structures that may exhibit different chemical and biological properties. The systematic approach to naming ensures that researchers can accurately identify and work with specific compounds in synthetic and analytical contexts.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound presents a complex three-dimensional arrangement influenced by the interaction between the planar pyrimidine ring system and the flexible acetamide chain. The dihydropyrimidine core adopts a partially saturated heterocyclic structure where the presence of the 6-oxo group introduces significant electronic effects that influence the overall molecular conformation. The chloroacetamide substituent provides additional complexity through its ability to participate in intramolecular and intermolecular interactions that may affect crystal packing and solid-state properties.

Crystallographic analysis reveals important structural features including bond lengths, bond angles, and dihedral angles that characterize the compound's three-dimensional architecture. The pyrimidine ring system typically exhibits planarity with slight deviations due to the dihydro nature of the structure, while the acetamide chain can adopt various conformations depending on crystal packing forces and intermolecular interactions. The chlorine atom's position and orientation significantly influence the compound's dipole moment and its ability to form specific intermolecular contacts in the solid state.

The molecular geometry analysis extends to understanding the spatial arrangement of functional groups and their potential for hydrogen bonding interactions. The oxo group at position 6 of the pyrimidine ring and the amide functionality provide multiple sites for hydrogen bond formation, which can significantly influence crystal structure stability and intermolecular association patterns. These geometric considerations are crucial for understanding the compound's physical properties and potential applications in crystal engineering and pharmaceutical formulation development.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural information and confirm molecular identity. Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule, including the carbonyl stretching frequencies associated with both the pyrimidine oxo group and the acetamide functionality. Based on established infrared frequency correlations, the compound exhibits carbonyl stretching vibrations in the range of 1665-1760 wavenumbers per centimeter, with specific positions depending on the electronic environment and intermolecular interactions.

The amide carbonyl typically appears around 1650-1680 wavenumbers per centimeter, while the pyrimidine oxo group may show slightly different frequency characteristics due to its heterocyclic environment. Additional infrared features include nitrogen-hydrogen stretching vibrations in the 3200-3400 wavenumber range for amide groups, and carbon-hydrogen stretching modes for both aromatic and aliphatic components appearing between 2850-3100 wavenumbers per centimeter. The chloroacetyl portion contributes characteristic carbon-chlorine stretching vibrations typically observed in the 550-850 wavenumber region.

Nuclear magnetic resonance spectroscopy provides detailed structural information through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum displays characteristic signals for the methyl group attached to the pyrimidine ring, typically appearing as a singlet in the 2.0-2.5 parts per million region. The chloroacetyl methylene protons appear as a characteristic singlet around 4.0-4.5 parts per million due to the deshielding effect of the adjacent chlorine atom and carbonyl group. Aromatic protons from the pyrimidine ring system resonate in the downfield region between 6.0-8.5 parts per million, with specific chemical shifts dependent on the electronic environment created by the oxo and amino substituents.

Mass spectrometry analysis confirms the molecular ion peak corresponding to the expected molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion typically exhibits isotope patterns consistent with the presence of chlorine, showing characteristic peaks separated by two mass units due to the chlorine-35 and chlorine-37 isotopes. Fragmentation patterns commonly include loss of the chloroacetyl portion and various pyrimidine ring fragmentation products that provide additional structural confirmation.

Spectroscopic Technique Key Features Characteristic Values
Infrared Spectroscopy Carbonyl stretching 1650-1760 cm⁻¹
Nitrogen-hydrogen stretching 3200-3400 cm⁻¹
Carbon-chlorine stretching 550-850 cm⁻¹
Nuclear Magnetic Resonance Methyl group 2.0-2.5 ppm
Chloroacetyl methylene 4.0-4.5 ppm
Aromatic protons 6.0-8.5 ppm
Mass Spectrometry Molecular ion C₇H₈ClN₃O₂
Chlorine isotope pattern M+2 peak present

Tautomeric Forms and Conformational Dynamics

The tautomeric behavior of this compound represents a complex area of study that significantly impacts the compound's chemical and biological properties. Dihydropyrimidine systems are known to exhibit tautomeric equilibria that can involve keto-enol transformations, amino-imino isomerizations, and ring-chain tautomerism depending on the specific substitution pattern and environmental conditions. The presence of the 6-oxo group and the 2-amino functionality in the dihydropyrimidine ring creates multiple sites for potential tautomeric shifts that can influence the compound's overall stability and reactivity.

Research on related dihydropyrimidine systems has demonstrated that the influence of substituents at positions 2 and 5 significantly affects the observation and stability of different tautomeric forms. The 4-methyl substitution in the target compound may provide steric hindrance that influences the preferred tautomeric state, while the 6-oxo group contributes to electronic effects that stabilize certain forms over others. These tautomeric considerations are particularly important when evaluating the compound's behavior in different solvents and under various reaction conditions.

Studies on 2-acylaminopyridine systems, which share structural similarities with the acetamide portion of the target compound, have shown that nuclear magnetic resonance spectroscopy can effectively distinguish between different tautomeric forms. The application of advanced nuclear magnetic resonance techniques, including secondary isotope multiplet nuclear magnetic resonance spectroscopy of partially labeled entities, has proven valuable in determining the predominant tautomeric forms in solution. For compounds containing both pyrimidine and acetamide functionalities, the amide tautomeric form typically predominates in common organic solvents, with the amide hydrogen remaining associated with the nitrogen rather than migrating to form alternative tautomeric structures.

Conformational dynamics analysis extends beyond tautomerism to include rotational barriers around single bonds and the flexibility of the acetamide chain relative to the pyrimidine ring system. The barrier to rotation around the carbon-nitrogen bond connecting the acetamide and pyrimidine portions can significantly influence the compound's three-dimensional structure and its ability to interact with biological targets or participate in specific chemical reactions. Temperature-dependent nuclear magnetic resonance studies can provide insights into these conformational processes and help establish energy barriers for different rotational states.

The understanding of tautomeric forms and conformational dynamics becomes particularly relevant when considering the compound's potential applications and its behavior under various experimental conditions. Different tautomeric forms may exhibit distinct chemical reactivities, biological activities, and physical properties, making this area of study crucial for comprehensive compound characterization and application development.

Properties

IUPAC Name

2-chloro-N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-4-2-5(12)10-7(9-4)11-6(13)3-8/h2H,3H2,1H3,(H2,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJVPSQTJAYSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-(4-methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-acetamide, with the chemical formula C7H8ClN3O2 and a molecular weight of 201.61 g/mol, is a compound of significant interest in biological research. This article explores its biological activities, including antibacterial, antifungal, anticancer properties, and its pharmacokinetic profile.

PropertyValue
Molecular FormulaC7H8ClN3O2
Molecular Weight201.61 g/mol
Density1.5 ± 0.1 g/cm³
LogP-0.51

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies on related pyrimidine derivatives have shown effective inhibition against various bacterial strains:

  • Staphylococcus aureus : MIC values ranged from 5.64 to 77.38 µM.
  • Escherichia coli : MIC values ranged from 2.33 to 156.47 µM.

These findings suggest that modifications in the pyrimidine structure can enhance antibacterial efficacy .

Antifungal Activity

The compound's antifungal potential has also been explored, with certain derivatives demonstrating activity against Candida albicans and Fusarium oxysporum . The reported MIC values for these fungi were between 16.69 to 78.23 µM and 56.74 to 222.31 µM, respectively . This suggests a promising avenue for developing antifungal agents based on the pyrimidine scaffold.

Anticancer Activity

In vitro studies have highlighted the potential of this compound in cancer therapy. For example, it has been noted that similar pyrimidine derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (a breast cancer cell line). The apoptotic effect was quantified by a significant increase in annexin V-FITC positive cells .

Pharmacokinetic Profile

The pharmacokinetic properties of compounds related to this compound have been assessed in various studies:

ParameterValue
Clearance (mL/h/kg)82.7 ± 1.97
Oral Bioavailability (%)31.8
Acute Toxicity (mg/kg)No toxicity up to 2000

These parameters indicate a favorable pharmacokinetic profile, making it a candidate for further development in therapeutic applications .

Case Studies

Several case studies have documented the biological activity of pyrimidine derivatives:

  • Study on Anticancer Effects : A study demonstrated that a derivative induced apoptosis in MDA-MB-231 cells with a notable increase in late apoptotic phases compared to controls .
  • Antibacterial Evaluation : Another study evaluated the antibacterial efficacy of related compounds against Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations .
  • Pharmacokinetic Assessment : Research highlighted the compound's favorable clearance rates and bioavailability, suggesting its potential for oral administration .

Comparison with Similar Compounds

Functional Implications

  • Bioactivity: Thioether-linked pyrimidinones (e.g., 5.4) show antimicrobial activity, suggesting the target compound could be optimized for similar applications .
  • Environmental Fate: Unlike pesticidal chloroacetamides (), the target compound’s pyrimidinone core may resist hydrolytic degradation due to resonance stabilization, warranting further ecotoxicological studies .

Preparation Methods

Synthesis of the 4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl Core

The pyrimidinone ring system is typically synthesized by condensation reactions involving thiourea and β-keto esters or related precursors:

  • Condensation Reaction: Ethyl acetoacetate reacts with thiourea in refluxing absolute methanol in the presence of sodium methylate as a base catalyst. This condensation yields 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one, which is a precursor for further alkylation steps.
Step Reagents Conditions Product Yield (%)
1 Ethyl acetoacetate + Thiourea Reflux in methanol, NaOMe 6-methyl-2-thioxo-2,3-dihydro-pyrimidin-4-one Not specified (literature method)

Preparation of 2-Chloro-N-substituted Acetamides

The chloroacetamide moiety is introduced by reacting chloroacetyl chloride with an appropriate amine:

  • Acetamide Formation: Chloroacetyl chloride is added dropwise to a mixture of the amine and potassium carbonate in acetone at room temperature. The mixture is refluxed for 4–5 hours, then cooled and precipitated by pouring into ice water. The solid product is filtered and dried to yield 2-chloro-N-substituted acetamides.
Step Reagents Conditions Product Yield (%)
2 Chloroacetyl chloride + Amine Room temp addition, reflux 4-5 h 2-chloro-N-substituted acetamide Not specified

Alkylation of the Pyrimidinone Core with 2-Chloro-N-substituted Acetamides

The key step in preparing 2-Chloro-N-(4-methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-acetamide involves nucleophilic substitution (alkylation) of the thiopyrimidinone core with chloroacetamide derivatives:

  • Alkylation Reaction: The thiopyrimidinone intermediate is suspended in dry dimethylformamide (DMF) along with anhydrous potassium carbonate. The 2-chloro-N-substituted acetamide is added, and the mixture is stirred at room temperature for 8–10 hours. After completion, the mixture is poured onto crushed ice and acidified with dilute acetic acid to precipitate the product. Purification is achieved by recrystallization from methanol.

  • Mechanistic Insight: The sulfur atom in the 6-methyl-2-thioxo-2,3-dihydropyrimidin-4-one is the most nucleophilic site, favoring S-alkylation with chloroacetamides to form the target compound.

Step Reagents Conditions Product Yield (%)
3 Thiopyrimidinone + 2-chloroacetamide DMF, K2CO3, RT, 8–10 h This compound 55–82%, 51–73%

Summary Table of Preparation Steps

Preparation Stage Reagents/Conditions Product/Intermediate Yield Range (%)
1. Pyrimidinone core synthesis Ethyl acetoacetate + Thiourea, NaOMe, reflux MeOH 6-methyl-2-thioxo-2,3-dihydro-pyrimidin-4-one Not specified
2. Chloroacetamide synthesis Chloroacetyl chloride + amine, K2CO3, reflux acetone 2-chloro-N-substituted acetamide Not specified
3. Alkylation (key step) Thiopyrimidinone + 2-chloroacetamide, DMF, K2CO3, RT This compound 51–82

Detailed Research Findings and Notes

  • Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor the progress of reactions at each stage, with solvent systems such as toluene:acetone (8:2) for acetamides and chloroform:methanol (90:10) for final products.

  • Purification: Recrystallization from methanol or methanol-acetone mixtures is the preferred method for purifying the final compounds to achieve high purity suitable for biological testing.

  • Yields and Optimization: Yields for the alkylation step range from moderate to good (51–82%), indicating the reaction conditions are well-optimized for selective S-alkylation without significant side reactions.

  • Mechanistic Preference: The sulfur atom in the pyrimidinone ring is the nucleophilic center that undergoes substitution, consistent with literature reports on thiopyrimidine chemistry.

  • Solvent and Base Choice: DMF is the solvent of choice for alkylation due to its ability to dissolve both reactants and base (K2CO3), facilitating efficient nucleophilic substitution at room temperature.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-Chloro-N-(4-methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-acetamide?

The synthesis typically involves nucleophilic substitution reactions between 4-methyl-6-oxo-1,6-dihydropyrimidin-2-amine and chloroacetyl chloride. Key steps include:

  • Reaction optimization : Use of polar aprotic solvents (e.g., DMF) and catalytic KI to enhance reactivity .
  • Purification : Recrystallization from ethanol or column chromatography to isolate the product.
  • Yield improvement : Adjusting stoichiometry (e.g., 1.2 equivalents of chloroacetyl chloride) and reaction time (4–6 hours at 60°C) .
    Characterization : Confirmed via 1^1H NMR (e.g., δ 12.50 ppm for NH-3, δ 10.10 ppm for NHCO) and elemental analysis (C, N, S content) .

Q. How is the molecular structure of this compound validated in academic research?

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and hydrogen-bonding networks. For example, the pyrimidinone ring exhibits planarity, with intramolecular N–H···O hydrogen bonds stabilizing the structure .
  • Computational modeling : Density Functional Theory (DFT) calculations validate experimental bond parameters (e.g., C–Cl bond length ≈ 1.74 Å) .
  • Spectroscopic cross-validation : 1^1H/13^13C NMR and IR spectra align with predicted functional groups (e.g., C=O stretch at ~1680 cm1^{-1}) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

  • Handling twinned crystals : Use SHELXL for twin refinement with HKLF5 format, incorporating BASF parameters to model overlapping lattices .
  • Disordered solvent molecules : Apply SQUEEZE (PLATON) to mask unresolved electron density in porous structures .
  • Validation tools : Check CIF files with CheckCIF to flag geometric outliers (e.g., unusual bond angles in the pyrimidinone ring) .

Q. How do hydrogen-bonding patterns influence the compound’s supramolecular assembly?

  • Graph-set analysis : Identify motifs like R22(8)R_2^2(8) (N–H···O dimer) or C(4)C(4) chains (N–H···S interactions), which dictate crystal packing .
  • Thermal stability : Stronger hydrogen bonds (e.g., N–H···O) correlate with higher melting points (>200°C) .
  • Solubility : Disruption of H-bonding in polar solvents (e.g., DMSO) increases solubility, critical for biological assays .

Q. What experimental designs are used to analyze its biological activity against resistant pathogens?

  • Combination therapy assays : Test synergy with antibiotics (e.g., ciprofloxacin) via checkerboard MIC assays against Klebsiella pneumoniae. Fractional Inhibitory Concentration Index (FICI) <0.5 indicates synergy .
  • Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to ensure selectivity (IC50_{50} > 100 µM) .
  • Resistance profiling : Serial passage experiments under sub-MIC conditions to monitor resistance development over 20 generations .

Q. How can structure-activity relationship (SAR) studies guide derivative synthesis?

  • Substitution effects :

    PositionModificationActivity Trend
    Pyrimidinone C4Methyl → Ethyl↑ Lipophilicity, ↓ solubility
    Acetamide ClReplacement with Br↑ Antimicrobial potency
    Pyrimidinone N1H → BenzylAlters H-bond donor capacity
  • Computational SAR : Molecular docking (AutoDock Vina) predicts binding to bacterial dihydrofolate reductase (DHFR) with ∆G ≈ -9.2 kcal/mol .

Methodological Challenges

Q. What analytical pitfalls arise in quantifying trace impurities during synthesis?

  • HPLC-MS pitfalls : Co-elution of byproducts (e.g., dechlorinated analogs) may require orthogonal methods like 19^19F NMR (if fluorinated analogs exist) .
  • Limits of detection (LOD) : Optimize LC-UV conditions (e.g., 254 nm for chloroacetamide derivatives) to achieve LOD < 0.1% w/w .

Q. How are kinetic studies designed to probe degradation pathways under physiological conditions?

  • pH-dependent hydrolysis : Monitor via UV-Vis at 280 nm (amide bond cleavage) in buffers (pH 1–10). Half-life (t1/2_{1/2}) ranges from 2 hours (pH 1) to 48 hours (pH 7.4) .
  • Mass spectrometry : Identify degradation products (e.g., 4-methyl-6-oxopyrimidin-2-amine via LC-QTOF) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(4-methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(4-methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.